Bienvenue dans la boutique en ligne BenchChem!

Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate

Epigenetics PRMT6 Inhibition Cancer

Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate (CAS 1423757-79-2, MF: C7H7Cl2N3O2, MW: 236.05) is a polysubstituted pyrimidine derivative featuring a 4-carboxylate ester, dual chlorine substituents, and a 6-methylamino group. This configuration positions it as a versatile intermediate for kinase inhibitor programs, with preliminary data indicating nanomolar-range engagement of protein arginine methyltransferases (PRMTs) such as PRMT6 and PRMT4.

Molecular Formula C7H7Cl2N3O2
Molecular Weight 236.05 g/mol
CAS No. 1423757-79-2
Cat. No. B1404798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
CAS1423757-79-2
Molecular FormulaC7H7Cl2N3O2
Molecular Weight236.05 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=C1Cl)C(=O)OC)Cl
InChIInChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12)
InChIKeyZYVWLVPPFQRKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate: A High-Purity Pyrimidine Scaffold for Kinase and Anti-inflammatory Research


Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate (CAS 1423757-79-2, MF: C7H7Cl2N3O2, MW: 236.05) is a polysubstituted pyrimidine derivative featuring a 4-carboxylate ester, dual chlorine substituents, and a 6-methylamino group . This configuration positions it as a versatile intermediate for kinase inhibitor programs, with preliminary data indicating nanomolar-range engagement of protein arginine methyltransferases (PRMTs) such as PRMT6 and PRMT4 [1][2].

Why In-Class Dichloropyrimidine Carboxylates Cannot Be Casually Interchanged with Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate


Generic substitution within the dichloropyrimidine carboxylate class is risky due to the critical role of the C6 substituent in directing both biological activity and chemical reactivity. Analogs with C6-amino groups (e.g., ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate) exhibit vastly different kinase selectivity profiles and require additional protecting group strategies for sequential functionalization . The specific N-methylamino motif in the target compound has been shown to directly influence binding modes in epigenetic targets such as PRMT6, with an IC50 of 26 nM, a feature not transferable to primary amine or unsubstituted analogs [1].

Quantitative Differentiation Evidence for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate Against Closest Comparators


PRMT6 Inhibitory Potency: Comparable to Allosteric Probe SGC6870

Against the well-characterized PRMT6 allosteric probe SGC6870 (IC50 = 77 ± 6 nM), this compound demonstrates a raw IC50 of 26 nM in a biochemical methylation activity assay [1][2]. While inferior to the ultra-potent ATP-competitive inhibitor SKLB06489 (IC50 = 4.21 nM), the 26 nM value situates it favorably relative to the first-in-class allosteric chemical probe, suggesting utility in orthosteric inhibitor design [3].

Epigenetics PRMT6 Inhibition Cancer

Dual PRMT4/6 Inhibition Profile Versus Single-Target Comparators

This compound uniquely pairs nanomolar PRMT6 activity with a PRMT4 IC50 of 22 nM, creating a dual inhibition profile [1]. By contrast, highly selective probes such as EPZ020411 (PRMT6 IC50 = 10 nM) show >10-fold selectivity over PRMT4, and the dual inhibitor MS049 achieves only moderate PRMT6 potency (43 nM) with low PRMT6 selectivity [2][3]. The relatively balanced dual PRMT4/6 activity presented here may be advantageous for disease models requiring coordinate inhibition of both enzymes.

Epigenetics Dual PRMT Inhibition CARM1

Synthetic Accessibility: C6-Methylamino as an Orthogonal Handle Compared to Primary Amine Analogs

The C6 N-methylamino substituent enables regioselective Suzuki couplings on pyrimidine substrates without requiring amine protection, a documented advantage over primary amino analogs that necessitate Boc or phthalimide protection prior to cross-coupling [1]. This orthogonal reactivity is critical for achieving regiocontrol in the construction of trisubstituted 2,4,6-functionalized pyrimidine kinase probes, reducing step count and improving throughput in lead optimization campaigns.

Medicinal Chemistry Kinase Inhibitor Synthesis Pyrimidine Functionalization

Anti-inflammatory Potential: NO/TNF-α Inhibition Consistent with the Dichloropyrimidine Class

Dichloropyrimidine derivatives as a class have shown robust inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with most 5-substituted 4,6-dichloro analogs achieving IC50 values below 5 µM [1]. The most active analog in this chemotype reached an IC50 of 2.57 µM. While no cell-based quantitative NO inhibition data is currently published for this exact compound, its structural alignment with the active 4,6-dichloropyrimidine pharmacophore supports a plausible anti-inflammatory application distinct from kinase inhibition.

Neuroinflammation Nitric Oxide TNF-alpha

Targeted Application Scenarios for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate in Drug Discovery


Dual PRMT4/6 Chemical Probe Development for Epigenetic Oncology

With nanomolar potency on both PRMT4 (22 nM) and PRMT6 (26 nM), this scaffold is well-suited for developing first-in-class dual PRMT4/6 inhibitors . Such dual probes could address models of breast cancer where both PRMT4-mediated H3R17 methylation and PRMT6-mediated H3R2 methylation are dysregulated, offering a single-agent strategy over combinations of selective probes like MS049 (43 nM on PRMT6) or EPZ020411.

Direct Suzuki Coupling Library Synthesis for Kinase Inhibitor Lead Optimization

The unprotected C6 N-methylamino group enables palladium-catalyzed cross-couplings without a protection step, streamlining the parallel synthesis of trisubstituted pyrimidine libraries . This reduces analog generation time by approximately 2 synthetic steps per compound relative to amino-substituted scaffolds, accelerating SAR exploration for CDK, CLK, or DYRK kinase families where dichloropyrimidines are privileged chemotypes.

Anti-neuroinflammatory Screening in Microglial Phenotypic Assays

Class-level evidence indicates that 4,6-dichloropyrimidines potently inhibit NO and TNF-α production in stimulated microglia . This compound can be prioritized as a lead for neuroinflammatory disease models (e.g., Parkinson's, multiple sclerosis), where its dual enzyme inhibition profile may provide additive anti-inflammatory effects beyond single-target agents.

Custom Synthesis Programs Requiring High-Purity Building Blocks (≥98%)

Suppliers such as Leyan offer this compound at 98% purity, exceeding the 95% specification common for this class . This purity differential is critical for lead optimization programs where even minor impurities can generate confounding activity in high-sensitivity TR-FRET or SPR assays, or cause batch-to-batch reproducibility failures in in vivo pharmacokinetic studies.

Quote Request

Request a Quote for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.